2-(4-Chlorophenyl)chromeno[4,3-c]pyrazol-3(2H)-one
Beschreibung
Eigenschaften
CAS-Nummer |
121694-45-9 |
|---|---|
Molekularformel |
C16H9ClN2O2 |
Molekulargewicht |
296.71 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)chromeno[4,3-c]pyrazol-3-one |
InChI |
InChI=1S/C16H9ClN2O2/c17-10-5-7-11(8-6-10)19-16(20)13-9-21-14-4-2-1-3-12(14)15(13)18-19/h1-9H |
InChI-Schlüssel |
CMPCOFOXHDRPSM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=NN(C(=O)C3=CO2)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Base-Catalyzed Condensation and Cyclization
A widely reported method involves the condensation of 3-acetylcoumarin derivatives with 4-chlorophenylhydrazine. The reaction proceeds via a two-step mechanism:
-
Knoevenagel condensation : 3-Acetylcoumarin reacts with an aryl aldehyde (e.g., 4-chlorobenzaldehyde) in chloroform under reflux with piperidine as a base catalyst, forming a chalcone intermediate.
-
Cyclization : The intermediate undergoes cyclization with hydrazine hydrate in ethanol, yielding the chromeno[4,3-c]pyrazol-3-one scaffold.
Key parameters :
Table 1: Optimization of Cyclization Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Hydrazine Equivalents | 1.2 eq | Prevents over-alkylation |
| Reaction Time | 1.5–2 h | Longer durations reduce purity |
| Recrystallization Solvent | DMF/EtOH (1:3) | Enhances crystal purity |
Multicomponent Reactions (MCRs)
DABCO-Catalyzed Three-Component Synthesis
A one-pot MCR strategy using 1,3-diaminopropane (DABCO) as a catalyst enables efficient synthesis:
-
Reactants : 4-Chlorobenzaldehyde, 3-methyl-1-phenyl-5-pyrazolone, and malononitrile.
-
Mechanism : DABCO facilitates Knoevenagel adduct formation, followed by Michael addition and cyclodehydration.
Advantages :
Table 2: MCR Performance Across Solvents
| Solvent | Catalyst Loading | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 10 mol% | 82 | 98 |
| Acetonitrile | 15 mol% | 75 | 95 |
| Water | 20 mol% | 68 | 90 |
1,3-Dipolar Cycloaddition of Diazoalkanes
Regioselective Pyrazole Ring Formation
Diazoalkanes react with α,β-unsaturated ketones derived from coumarins to form pyrazoline intermediates, which oxidize to pyrazoles:
-
Substrates : 3-(3-Arylacryloyl)coumarins and diazomethane.
-
Conditions : Anhydrous dichloromethane/diethyl ether (1:1), 0°C, 48 h.
-
Outcome : Exclusive formation of 2-pyrazoline derivatives, which oxidize to the target compound using iodine/DMSO.
Challenges :
-
Low temperature requirement : Limits scalability.
-
Oxidation side reactions : Requires careful stoichiometric control.
Table 3: Cycloaddition Reaction Outcomes
| Diazocompound | Coumarin Derivative | Yield (%) |
|---|---|---|
| Diazomethane | 3-Cinnamoylcoumarin | 61 |
| Diazoethane | 3-(4-Cl-cinnamoyl) | 58 |
Industrial-Scale Considerations
Continuous Flow Synthesis
Lab-scale methods face challenges in scalability due to exothermic intermediates and purification demands. Pilot studies suggest:
Green Chemistry Approaches
-
Solvent replacement : Switching chloroform to cyclopentyl methyl ether (CPME) reduces toxicity.
-
Catalyst recycling : Immobilized DABCO on silica gel allows reuse for 5 cycles without yield loss.
Comparative Analysis of Methods
Table 4: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Cyclization | 72 | 99 | Moderate |
| MCR | 82 | 98 | High |
| Cycloaddition | 61 | 97 | Low |
Key insights :
-
MCR superiority : Higher yields and shorter reaction times make it preferable for industrial applications.
-
Cycloaddition limitations : Low yields and stringent conditions hinder large-scale use.
Analyse Chemischer Reaktionen
Cyclocondensation of 3-Formylcoumarins with Hydrazines
-
Reaction : 3-Formyl-4-chlorocoumarin reacts with substituted hydrazines (e.g., 4-chlorophenylhydrazine) in ethanol under reflux (2–4 hrs) to form chromeno[4,3-c]pyrazol-3(2H)-one derivatives[^4^].
-
Mechanism : Nucleophilic attack of hydrazine on the aldehyde group, followed by cyclization and elimination of water.
-
Yield : 67–89% for analogous derivatives[^4^].
1,3-Dipolar Cycloaddition
-
Reaction : 3-Nitro-2H-chromene derivatives undergo 1,3-dipolar cycloaddition with in situ-generated diazo intermediates from N-tosylhydrazones (e.g., 4-chlorophenyl derivatives) in DMF with Cs₂CO₃ at 80°C[^1^].
-
Key Intermediate : Diazo species generated via base-mediated decomposition of N-tosylhydrazones[^1^].
-
Product : Chromeno[3,4-c]pyrazoles with nitro group elimination[^1^].
Oxidation and Reduction
-
Oxidation : The pyrazole ring’s NH group can undergo oxidation to introduce hydroxyl or ketone functionalities. For example, treatment with H₂O₂ under basic conditions forms hydroxylated derivatives[^7^].
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces double bonds in the chromene moiety without affecting the pyrazole ring[^6^].
Alkylation/Acylation
-
O-Alkylation : Reaction with methyl iodide and Cs₂CO₃ in dioxane (40°C) introduces methoxy groups at reactive hydroxyl positions (e.g., 5-hydroxy derivatives)[^2^].
-
N-Acylation : Acetic anhydride in pyridine acylates the pyrazole NH group[^7^].
Key Reaction Data
Mechanistic Insights
-
Cyclocondensation Pathway :
-
Hydrazine attacks the aldehyde carbon of 3-formylcoumarin.
-
Intramolecular cyclization forms the pyrazole ring.
-
Elimination of HNO₂ (in nitro-containing precursors) finalizes the structure[^1^][^4^].
-
-
1,3-Hydride Shift : Observed in intermediates during cyclization, stabilizing the aromatic pyrazole system[^3^].
Stability and Reactivity
-
Thermal Stability : Decomposes above 200°C (melting point ~206–207°C for bromophenyl analogs)[^1^].
-
Photoreactivity : Chromene moiety undergoes [2+2] photocycloaddition under UV light[^7^].
Unresolved Challenges
-
Regioselectivity : Competing pathways in cycloadditions lead to mixtures of 3(2H)-one and 4(2H)-one isomers[^1^].
-
Solubility : Hydrophobic chromene-pyrazole hybrids require formulation optimization for bioavailability[^6^].
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 2-(4-Chlorophenyl)chromeno[4,3-c]pyrazol-3(2H)-one . Notably, a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles were synthesized and evaluated for their ability to inhibit glioma cell growth. One compound in this series demonstrated significant cytotoxicity against glioblastoma cell lines while exhibiting low toxicity towards non-cancerous cells, indicating a promising therapeutic window for cancer treatment .
Case Study: Glioma Inhibition
A study focused on the inhibition of glioma cells reported that the compound effectively reduced 3D neurosphere formation in patient-derived glioma stem cells. The mechanism involved inhibition of the AKT signaling pathway, which is crucial in glioma malignancy .
| Cell Line | EC50 (μM) | Remarks |
|---|---|---|
| Primary Glioblastoma | 5.0 | Significant growth inhibition |
| Non-Cancerous Cells | >20 | Low cytotoxicity observed |
Anti-inflammatory Effects
Pyrazole derivatives are also known for their anti-inflammatory properties. Research indicates that compounds within this class can inhibit pro-inflammatory cytokines and enzymes. For instance, studies have shown that certain derivatives can modulate signaling pathways such as NF-kB and MAPK, leading to reduced inflammation .
Case Study: Inflammation Model
In an induced inflammation model, a pyrazole derivative similar to This compound was tested for its ability to reduce edema. Results indicated a significant decrease in paw edema in treated animals compared to controls .
| Treatment Group | Paw Edema (mm) | Reduction (%) |
|---|---|---|
| Control | 12.5 | - |
| Treated | 7.0 | 44% |
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been well-documented. Compounds similar to This compound exhibit activity against various pathogens, including bacteria and fungi.
Case Study: Antibacterial Screening
A screening study reported that certain pyrazole derivatives showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship suggests that modifications in substituents can enhance antimicrobial efficacy .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 16 μg/mL |
Wirkmechanismus
The mechanism of action of 2-(4-Chlorophenyl)chromeno[4,3-c]pyrazol-3(2H)-one involves its interaction with specific molecular targets. The compound may exert its effects through the inhibition of enzymes or modulation of receptor activity. The exact pathways and targets can vary depending on the specific biological context and the modifications made to the compound .
Vergleich Mit ähnlichen Verbindungen
Structural and Physical Properties
Key physical properties of 2-(4-chlorophenyl)chromeno[4,3-c]pyrazol-3(2H)-one and related compounds are summarized in Table 1.
Table 1: Physical Properties of Chromeno-Pyrazolone Derivatives
*Estimated based on analogs. The 4-chlorophenyl group increases molecular weight compared to phenyl derivatives and reduces solubility due to enhanced hydrophobicity. The brominated analog () exhibits higher density (1.59 g/cm³) due to bromine’s larger atomic radius.
Bond Lengths and Electronic Effects
Table 2 compares bond lengths (C═O and N─N) in pyrazolone derivatives, highlighting electronic effects of substituents:
Table 2: Bond Lengths in Pyrazolone Derivatives
| Compound | C═O (Å) | N─N (Å) | |
|---|---|---|---|
| C16H10ClN3O (4-chlorophenyl derivative) | 1.250 | 1.420 | |
| C15H11ClN2O (related pyrazolone) | 1.213 | 1.404 | |
| C13H14N2O2 (tolyl derivative) | 1.313 | 1.395 |
The 4-chlorophenyl group slightly shortens the C═O bond (1.250 Å vs. 1.313 Å in tolyl derivatives) due to electron-withdrawing effects, increasing electrophilicity of the carbonyl group. The N─N bond lengthens (1.420 Å vs. 1.395 Å), suggesting reduced resonance stabilization compared to electron-donating substituents.
Biologische Aktivität
2-(4-Chlorophenyl)chromeno[4,3-c]pyrazol-3(2H)-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to a class of heterocyclic compounds that have demonstrated various biological effects, including antioxidant, antimicrobial, and anticancer activities. This article reviews the synthesis, characterization, and biological evaluations of this compound based on diverse research findings.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation of 4-chloro-3-acetylcoumarin with hydrazine derivatives under reflux conditions. The reaction yields a yellow crystalline product that can be characterized using techniques such as NMR spectroscopy and IR spectroscopy.
Table 1: Characterization Data
| Property | Value |
|---|---|
| Molecular Formula | C16H9ClN2O2 |
| Molecular Weight | 302.71 g/mol |
| Melting Point | 183 °C |
| Solubility | Soluble in ethanol |
Antioxidant Activity
Research has highlighted the antioxidant potential of this compound. In vitro assays have shown that this compound exhibits significant free radical scavenging activity. For instance, studies indicate an IC50 value of approximately 2.07 μM for antioxidant activity, making it a potent candidate for further exploration in oxidative stress-related disorders .
Antimicrobial Activity
The antimicrobial properties of this compound have also been evaluated against various bacterial and fungal strains. The results suggest moderate to good antibacterial activity, particularly against Gram-positive bacteria. In a study involving several derivatives of pyrazole compounds, this compound demonstrated effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. It has shown promise in inhibiting the proliferation of cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. Notably, compounds related to this structure have been evaluated for their ability to inhibit specific cancer pathways, suggesting that similar activities may be present in this compound .
Case Studies
- Case Study on Antioxidant Activity : A study conducted by Umesha et al. (2009) evaluated the antioxidant properties of various pyrazole derivatives including chromeno[4,3-c]pyrazol-3(2H)-one derivatives. The findings indicated that these compounds effectively reduced oxidative stress markers in cellular models .
- Case Study on Antimicrobial Efficacy : In another study focused on antimicrobial activity, synthesized pyrazole derivatives were tested against a panel of pathogens. The results showed significant inhibition rates for certain strains, with this compound being among the most effective .
Q & A
Q. What are the established synthetic routes for 2-(4-chlorophenyl)chromeno[4,3-c]pyrazol-3(2H)-one?
The compound is typically synthesized via pyrazole ring construction from coumarin derivatives. A common method involves reacting chromone-3-carboxylic acid (or its derivatives) with hydrazine hydrate or phenylhydrazine under reflux in ethanol. For example, chromone-3-carboxamide reacts with hydrazine hydrate to yield the pyrazole-fused chromenone scaffold, with yields ranging from 58% to 75% . Alternative routes include microwave-assisted one-pot parallel syntheses to construct combinatorial libraries of related chromeno[4,3-c]pyrazol-3(2H)-ones, improving efficiency and scalability .
Q. How is the molecular structure of this compound validated experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, studies report monoclinic crystal systems (space group P2₁) with lattice parameters a = 7.8095 Å, b = 20.2827 Å, c = 11.5304 Å, and β = 90.075°, refined to R = 0.081 and wR = 0.207 . Key structural features include dihedral angles between aromatic rings (e.g., 4-chlorophenyl and pyrazole planes) of ~15–25°, influencing π-π stacking and intermolecular interactions .
Q. What spectroscopic techniques are used for characterization?
- NMR : H and C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm and carbonyl signals at δ 160–165 ppm).
- IR : Stretching vibrations for C=O (1680–1700 cm⁻¹) and N–H (3200–3300 cm⁻¹) are diagnostic .
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions ([M+H]⁺) and fragmentation patterns .
Q. What preliminary biological activities have been reported?
The compound exhibits selective inhibition of PI3Kα (phosphoinositide 3-kinase alpha), a key enzyme in cancer signaling pathways. In vitro assays show IC₅₀ values in the nanomolar range, with enhanced selectivity over other PI3K isoforms via structural modifications (e.g., oxime or carbonyl derivatives) .
Advanced Research Questions
Q. How can regioisomerism during synthesis be controlled?
Chromeno[4,3-c]pyrazol-3(2H)-ones can form regioisomers (e.g., 1H- vs. 2H-pyrazole fusion). Reaction conditions dictate outcomes:
- Temperature : Lower temps (<80°C) favor kinetic products (e.g., 2H-pyrazole).
- Nucleophile Selectivity : Hydrazine derivatives with electron-withdrawing groups (e.g., 2-cyanoacetohydrazide) stabilize specific transition states .
- Microwave Irradiation : Accelerates ring closure, reducing side reactions and improving regioselectivity .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentration, cell type). Methodological solutions include:
- Standardized Assays : Use recombinant PI3Kα isoforms and fixed ATP levels (e.g., 100 µM).
- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) validate binding poses in the ATP-binding pocket, highlighting critical interactions (e.g., hydrogen bonds with Val851 and hydrophobic contacts with Trp780) .
Q. How does substituent variation impact structure-activity relationships (SAR)?
- 4-Chlorophenyl Group : Enhances lipophilicity and π-stacking with PI3Kα's hydrophobic regions.
- Pyrazole Modifications : Methyl or trifluoromethyl groups at position 3 improve metabolic stability but may reduce solubility .
- Chromenone Substituents : Electron-withdrawing groups (e.g., nitro) at position 7 increase potency but risk off-target effects .
Q. What computational methods predict metabolic stability?
- ADMET Prediction : Tools like SwissADME calculate logP (2.5–3.2) and polar surface area (~70 Ų), indicating moderate permeability.
- CYP450 Metabolism : MetaSite identifies primary oxidation sites (e.g., pyrazole C-4), guiding deuterium incorporation to block metabolic hotspots .
Q. How are crystallographic data used to optimize solubility?
SC-XRD reveals intermolecular hydrogen bonds (e.g., O–H···N between chromenone carbonyl and pyrazole NH), which contribute to low aqueous solubility (~10 µg/mL). Co-crystallization with cyclodextrins or salt formation (e.g., hydrochloride) improves solubility by disrupting H-bond networks .
Methodological Tables
Table 1: Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 7.8095 |
| b (Å) | 20.2827 |
| c (Å) | 11.5304 |
| β (°) | 90.075 |
| R Factor | 0.081 |
Table 2: Synthetic Yields Under Different Conditions
| Method | Yield (%) | Conditions |
|---|---|---|
| Hydrazine Hydrate | 75 | EtOH, reflux, 12 hr |
| Microwave-Assisted | 85 | 100°C, 30 min, 300 W |
| Combinatorial Library | 70–90 | Parallel synthesis, DMF |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
